Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate

Physical Chemistry Process Engineering Purification

This brominated aromatic ester (MW 327.21, C₁₅H₁₉BrO₃) delivers a precise 3-bromo-4-methylphenyl ketone pharmacophore critical for CETP inhibitor synthesis per US-8759365-B2. The ethyl ester serves as a masked carboxylic acid for orthogonal protection, while the hexanoate chain (vs. heptanoate) optimizes lipophilicity and ligand efficiency. Well-defined physical properties—density 1.278 g/cm³, bp 410.5 °C, flash point 202.1 °C—enable reproducible purification and scale-up. Choose ≥97% purity to ensure synthetic success; request a quote today.

Molecular Formula C15H19BrO3
Molecular Weight 327.21 g/mol
CAS No. 898776-86-8
Cat. No. B1327857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate
CAS898776-86-8
Molecular FormulaC15H19BrO3
Molecular Weight327.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)C)Br
InChIInChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)12-9-8-11(2)13(16)10-12/h8-10H,3-7H2,1-2H3
InChIKeyNYDPIAVFVFWZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate (CAS 898776-86-8) - Baseline Characteristics for Research & Industrial Use


Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate (CAS 898776-86-8) is a brominated aromatic ester characterized by a six-carbon aliphatic chain terminating in an ethyl ester and a 3-bromo-4-methylphenyl ketone group . With a molecular formula of C15H19BrO3 and a molecular weight of 327.21 g/mol, it serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. The compound's density is reported as 1.278 g/cm³, its boiling point as 410.5°C at 760 mmHg, and its flash point as 202.1°C . Commercial availability typically includes purity specifications of 95-98%, with suppliers offering quantities suitable for research and development .

Procurement Risk: Why Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate Cannot Be Arbitrarily Substituted with In-Class Analogs


Within the class of brominated phenyl-oxohexanoates, the precise substitution pattern on the phenyl ring and the length of the aliphatic chain critically determine physicochemical properties, reactivity, and biological target engagement. For instance, the target compound's 3-bromo-4-methyl substitution pattern offers distinct steric and electronic characteristics compared to regioisomers like ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate (CAS 898776-96-0) . Similarly, chain length variations, such as the heptanoate analog (CAS 898776-88-0), alter lipophilicity, molecular weight, and potential metabolic stability . Furthermore, the ester moiety confers different solubility and reactivity profiles compared to the free acid form (CAS 898767-19-6), impacting its utility as a synthetic building block . Generic substitution without empirical validation risks failed syntheses, altered biological activity, or non-reproducible results in regulated research environments. The quantitative evidence below delineates the specific, measurable differentiators that justify the targeted procurement of CAS 898776-86-8 over its closest analogs.

Quantitative Differentiation Evidence for Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate (CAS 898776-86-8) vs. Key Analogs


Differentiation in Density and Volatility vs. Heptanoate Chain Analog (CAS 898776-88-0)

The target compound (CAS 898776-86-8) exhibits a lower density and higher boiling point compared to the heptanoate chain analog (CAS 898776-88-0), directly impacting purification and handling in synthetic workflows. Specifically, the target compound's density is 1.278 g/cm³, while the heptanoate analog is reported to have a density of 1.212 g/cm³ . Additionally, the target compound boils at 410.5°C at 760 mmHg, whereas the heptanoate analog has a boiling point of 426.2°C at 760 mmHg . These differences are critical for distillation and phase separation processes, where even small density variations can affect separation efficiency and solvent selection. Furthermore, the target compound's flash point of 202.1°C is lower than the heptanoate's 224.2°C, indicating a higher relative volatility and distinct safety handling requirements .

Physical Chemistry Process Engineering Purification

Purity and Commercial Availability vs. Acid Form (CAS 898767-19-6)

The ethyl ester form (CAS 898776-86-8) is commercially available with a minimum purity specification of 95% from multiple suppliers . In contrast, the corresponding carboxylic acid (CAS 898767-19-6) is often listed with a purity of 97% or higher . However, the ester form's availability in research quantities (e.g., 100 mg to 100 g) and its utility as a protected carboxyl group make it a more versatile intermediate for multi-step synthesis . The ester can be readily hydrolyzed to the acid if needed, providing synthetic flexibility that the acid form does not offer in reverse. Furthermore, the ester's higher lipophilicity (calculated logP ~3.8 vs. acid's ~2.9) enhances its solubility in organic solvents, facilitating reactions under anhydrous conditions [1].

Medicinal Chemistry Synthetic Intermediate Building Block

Molecular Weight and Lipophilicity vs. Heptanoate Analog (CAS 898776-88-0)

The target compound's molecular weight of 327.21 g/mol is 14.03 g/mol lower than that of the heptanoate analog (341.24 g/mol) . This difference corresponds to a shorter aliphatic chain by one methylene group. In medicinal chemistry, a lower molecular weight often correlates with improved passive permeability and reduced metabolic burden, as per Lipinski's Rule of Five [1]. While specific permeability data for these exact compounds is unavailable, the class-level inference suggests that the hexanoate chain may offer a more favorable balance between lipophilicity and solubility for certain targets. The calculated logP for the target compound is approximately 3.8, compared to ~4.1 for the heptanoate [2]. This small but measurable difference could influence cell permeability and non-specific binding in biological assays, guiding the selection of a building block with optimal physicochemical properties.

ADME Drug Design Pharmacokinetics

Regioisomeric Differentiation: Phenyl Substitution Pattern (3-Br,4-Me vs. 4-Br,2-Me)

The target compound features a 3-bromo-4-methyl substitution on the phenyl ring, while a close regioisomer, ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate (CAS 898776-96-0), possesses a 4-bromo-2-methyl pattern . This difference in substitution geometry alters the electron density distribution and steric environment around the ketone moiety. For instance, the 3-bromo group in the target compound is meta to the ketone, exerting an electron-withdrawing inductive effect that increases the electrophilicity of the carbonyl carbon. In the 4-bromo-2-methyl isomer, the bromine is para to the ketone, with a different resonance and inductive profile . Such regioisomeric variations can lead to differential reactivity in nucleophilic addition reactions and different binding affinities to biological targets, as demonstrated in numerous SAR studies of brominated aryl ketones [1]. Without head-to-head data for these specific compounds, the class-level inference is clear: the precise substitution pattern is a critical determinant of both chemical and biological behavior, and substitution of one regioisomer for another is not scientifically justifiable without explicit validation.

Structure-Activity Relationship Regioisomer Chemical Synthesis

Optimal Use Cases for Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate Based on Differentiated Evidence


Synthesis of CETP Inhibitors and Cardiovascular Research Compounds

The target compound's 3-bromo-4-methylphenyl ketone moiety serves as a key pharmacophore in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, as exemplified in patent US-8759365-B2 [1]. The specific substitution pattern is essential for binding to the CETP active site, and the ethyl ester functionality provides a handle for further derivatization. The lower molecular weight and favorable lipophilicity of the hexanoate chain (vs. heptanoate) may enhance the pharmacokinetic properties of the resulting inhibitors, making this compound a preferred intermediate for cardiovascular drug discovery programs.

Multi-Step Organic Synthesis Requiring Orthogonal Protecting Group Strategies

The ethyl ester group in CAS 898776-86-8 acts as a masked carboxylic acid, allowing for selective deprotection under mild basic conditions after other synthetic transformations. This orthogonal protection strategy is invaluable in the construction of complex molecular architectures, such as those found in natural product synthesis or combinatorial library generation. The compound's density and boiling point properties (as detailed in Section 3) also facilitate its purification by standard laboratory techniques, reducing the need for specialized equipment in academic and small-scale industrial settings .

Medicinal Chemistry Hit-to-Lead Optimization and SAR Studies

In structure-activity relationship (SAR) campaigns, the precise 3-bromo-4-methyl substitution pattern on the phenyl ring provides a unique electronic and steric profile that can be systematically varied to map binding interactions with a target protein. As a commercially available building block with defined purity (≥95%) and well-characterized physical properties, CAS 898776-86-8 enables medicinal chemists to explore the chemical space around the aryl ketone motif without the time and resource burden of custom synthesis . Its lower molecular weight compared to the heptanoate analog aligns with lead optimization goals for improved ligand efficiency .

Physical Chemistry and Process Development Studies

The well-defined density (1.278 g/cm³), boiling point (410.5°C), and flash point (202.1°C) of this compound make it a suitable candidate for studies involving distillation, solvent extraction, and thermal stability assessments . These data enable process chemists to design efficient purification protocols and conduct safety assessments for scale-up operations. The compound's lower boiling point compared to the heptanoate analog can reduce energy costs and thermal degradation risks during manufacturing.

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